Hydrogen Bond Donor Count: 4H-Pyrimido[5,4-e][1,2,4]triazepine (1 HBD) vs. Isomeric [1,2,4]Triazino[4,5-d][1,2,4]triazepine (0 HBD)
The target compound possesses one hydrogen bond donor (the N–H proton on the 1,2,4-triazepine ring at position 4 or 1, depending on tautomer), whereas the isomeric scaffold [1,2,4]triazino[4,5-d][1,2,4]triazepine (CAS 252374-65-5)—which shares the identical molecular formula C₆H₅N₅ and nearly identical exact mass—has zero hydrogen bond donors . Both scaffolds possess four hydrogen bond acceptors. This HBD count difference (Δ = 1) is structurally absolute, not a matter of degree, and directly impacts compliance with Lipinski's Rule of Five (HBD ≤ 5) and Veber's rules for oral bioavailability, as well as the ability to engage in specific hydrogen bond interactions with biological targets such as kinase hinge regions or protease active sites [1]. The presence of a single HBD in the target scaffold provides a synthetic handle for further derivatization (e.g., N-alkylation or acylation) that is absent in the comparator.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (triazepine N–H) |
| Comparator Or Baseline | [1,2,4]Triazino[4,5-d][1,2,4]triazepine (CAS 252374-65-5): 0 HBD |
| Quantified Difference | Δ = 1 HBD (absolute categorical difference) |
| Conditions | Calculated from chemical structure; both compounds share formula C₆H₅N₅ and an exact mass of ~147.054 Da |
Why This Matters
A difference of one hydrogen bond donor is categorical, not incremental, and fundamentally alters a scaffold's capacity for directed hydrogen bonding in target engagement and its compliance with drug-likeness filters during library design.
- [1] Elattar, K. M., Abozeid, M. A., Mousa, I. A., & El-Mekabaty, A. (2015). Advances in 1,2,4-triazepines chemistry. RSC Advances, 5(129), 106710–106753. DOI: 10.1039/C5RA21108E. View Source
